4-Butylaniline-d15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

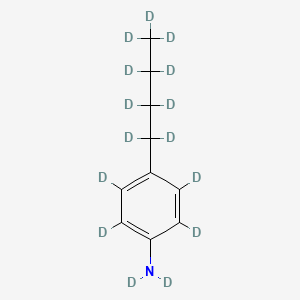

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H15N |

|---|---|

Poids moléculaire |

164.32 g/mol |

Nom IUPAC |

N,N,2,3,5,6-hexadeuterio-4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)aniline |

InChI |

InChI=1S/C10H15N/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4,11H2,1H3/i1D3,2D2,3D2,4D2,5D,6D,7D,8D/hD2 |

Clé InChI |

OGIQUQKNJJTLSZ-RRFMZHHTSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H])N([2H])[2H])[2H] |

SMILES canonique |

CCCCC1=CC=C(C=C1)N |

Origine du produit |

United States |

Foundational & Exploratory

Introduction: The Role of Isotopic Labeling in Modern Analytics

An In-depth Technical Guide to 4-Butylaniline-d15

This compound is the deuterated analogue of 4-butylaniline, a chemical intermediate used in the synthesis of dyes, pharmaceuticals, and advanced materials.[1][2][3] In the landscape of modern research and drug development, the precise quantification of chemical entities is paramount. Stable isotope-labeled compounds, such as this compound, are indispensable tools, primarily serving as superior internal standards for quantitative analysis by mass spectrometry.[4][5] The substitution of hydrogen atoms with their heavier deuterium isotopes creates a compound that is chemically almost identical to its non-labeled counterpart but is easily distinguishable by its mass. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its core applications, and the technical rationale for its use in demanding analytical workflows.

Physicochemical and Isotopic Properties

The fundamental utility of this compound stems from its predictable physicochemical properties, which closely mirror those of the parent compound, while possessing a distinct mass. This allows it to navigate through sample preparation and analytical systems in an identical manner to the analyte of interest, ensuring the highest degree of accuracy in quantification.

| Property | This compound | 4-Butylaniline (for reference) | Source |

| CAS Number | 1219794-89-4 | 104-13-2 | [6][7] |

| Molecular Formula | C₁₀D₁₅N | C₁₀H₁₅N | [6][7] |

| Molecular Weight | 164.33 g/mol | 149.23 g/mol | [6][7] |

| Appearance | Neat / Clear Colorless to Orange Liquid | Clear colorless mobile liquid / Orange liquid | [6][8][9] |

| Density | Not specified | 0.945 g/mL at 25 °C | [9] |

| Boiling Point | Not specified | 133-134 °C at 14 mmHg | [9] |

| Melting Point | Not specified | -14 °C | [8] |

| Refractive Index | Not specified | n20/D 1.535 | [8] |

| Isotopic Purity | Typically ≥98 atom % D | Not Applicable | [4] |

| InChI Key | OGIQUQKNJJTLSZ-RRFMZHHTSA-N | OGIQUQKNJJTLSZ-UHFFFAOYSA-N | [6][7] |

Core Application: The Gold Standard for Quantitative Mass Spectrometry

The primary application of this compound is as an internal standard (IS) in quantitative assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rationale for using a stable isotope-labeled IS is rooted in its ability to compensate for variations that can occur at virtually every stage of an analytical procedure.

Causality Behind Experimental Choice: An ideal internal standard must behave as closely as possible to the analyte of interest. Non-isotopically labeled standards can exhibit different chromatographic retention times, ionization efficiencies, and recoveries during sample extraction. By replacing hydrogen with deuterium, the molecular weight is increased without significantly altering the compound's polarity or chemical reactivity.[4] Consequently, this compound co-elutes with native 4-butylaniline during chromatography and experiences nearly identical ionization and fragmentation behavior in the mass spectrometer's source. This ensures that any loss of analyte during sample preparation or fluctuation in instrument signal will be mirrored by a proportional change in the IS signal, allowing for a highly accurate and precise calculation of the analyte's concentration based on the ratio of the two signals.

Typical LC-MS/MS Workflow Using a Deuterated Internal Standard

Sources

- 1. Buy 4-Butylaniline | 104-13-2 [smolecule.com]

- 2. 4-Butylaniline - CAS 104-13-2 | Vinati Organics [vinatiorganics.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. clearsynth.com [clearsynth.com]

- 6. 4-n-Butylaniline-d15 | CymitQuimica [cymitquimica.com]

- 7. 4-Butylaniline | C10H15N | CID 7694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Butylaniline|lookchem [lookchem.com]

- 9. 4-Butylaniline | 104-13-2 [chemicalbook.com]

Foreword: The Pursuit of Precision in Quantitative Bioanalysis

An In-depth Technical Guide to 4-Butylaniline-d15 (CAS: 1219794-89-4)

In the landscape of modern drug development and clinical research, the demand for analytical precision is absolute. The journey from a promising drug candidate to a clinically approved therapeutic is paved with data, where every measurement of absorption, distribution, metabolism, and excretion (ADME) must be unequivocally accurate.[1][2] It is within this context of rigorous quantification that stable isotope-labeled (SIL) compounds emerge not merely as reagents, but as indispensable tools for achieving analytical certainty. This guide is dedicated to one such tool: this compound. As a deuterated internal standard, it represents the gold standard for mass spectrometric bioanalysis, enabling researchers to navigate the complexities of biological matrices and produce data that is both reliable and reproducible. This document serves as a technical resource for the scientists and professionals at the forefront of pharmaceutical research, offering expert insights into the principles, protocols, and best practices governing the use of this critical analytical standard.

Section 1: Core Characteristics and Physicochemical Profile

This compound is the isotopically labeled analog of 4-Butylaniline, where fifteen hydrogen atoms have been replaced with deuterium.[3][4] This substitution renders it chemically identical to its unlabeled counterpart in terms of reactivity and chromatographic behavior, yet distinguishable by its increased mass.[5] This fundamental property is the cornerstone of its utility as an internal standard in mass spectrometry.[6]

| Property | Value | Source(s) |

| Chemical Name | 4-n-Butylaniline-d15 | [7][8][9] |

| Synonyms | 4-Butylbenzenamine-d15, p-Butylaniline-d15 | [7] |

| CAS Number | 1219794-89-4 | [7][8][9] |

| Molecular Formula | C₁₀D₁₅N | [7][8] |

| Molecular Weight | 164.33 g/mol | [7][9] |

| Isotopic Purity | Typically >98% atom D | [5][10] |

| Appearance | Neat / Clear to pale yellow liquid | [7][11][12] |

| Boiling Point (unlabeled) | 133-134 °C at 14 mmHg | [13] |

| Density (unlabeled) | 0.945 g/mL at 25 °C | [13] |

Section 2: The Scientific Imperative for Deuterated Internal Standards

The primary challenge in quantitative bioanalysis is variability. Errors can be introduced at multiple stages, from sample preparation to instrumental analysis.[14] A stable isotope-labeled internal standard is the most effective tool to correct for these potential inconsistencies.[15][16][17]

The Causality Behind the Correction:

The ideal internal standard behaves identically to the analyte of interest throughout the entire analytical workflow.[6] By adding a known quantity of this compound to every sample, calibrator, and quality control standard at the very beginning of the process, it experiences the same physical and chemical challenges as the unlabeled (endogenous or spiked) 4-Butylaniline.

This co-eluting, chemically identical standard compensates for:

-

Sample Preparation Variability: Losses during extraction, evaporation, or reconstitution steps affect both the analyte and the SIL equally. The ratio of their signals remains constant, preserving the accuracy of the final calculated concentration.[6][18]

-

Matrix Effects: In complex biological matrices like plasma or urine, other endogenous compounds can co-elute with the analyte and interfere with the ionization process in the mass spectrometer's source, either suppressing or enhancing the signal.[5][14] Because the SIL co-elutes and has the same ionization characteristics, it is subjected to the same degree of ion suppression or enhancement, allowing the ratio to normalize the measurement.[18][19]

-

Instrumental Fluctuations: Minor variations in injection volume or detector sensitivity over the course of an analytical run are corrected because they impact both the analyte and the internal standard simultaneously.[5][14]

Section 3: Synthesis, Purification, and Quality Assurance

The utility of this compound is contingent upon its purity. Two distinct purity metrics are critical: chemical purity and isotopic purity.

-

Chemical Purity: Refers to the absence of any other chemical compounds. Impurities could potentially interfere with the analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing chemical purity.[20]

-

Isotopic Purity (or Enrichment): Refers to the percentage of the compound that is fully deuterated. More importantly, it measures the absence of the unlabeled analyte (4-Butylaniline). The presence of unlabeled analyte in the internal standard solution would artificially inflate the measured concentration of the analyte in the sample, compromising the entire assay.[19] Mass spectrometry is used to confirm the isotopic enrichment and the absence of the unlabeled analog.

Generalized Synthesis and QA Workflow

While the precise synthetic route for a commercial standard is often proprietary, the general process involves using deuterated starting materials or performing hydrogen-deuterium exchange reactions on the 4-butylaniline scaffold or its precursors.[1] Rigorous purification and quality control are paramount.

Section 4: Field-Proven Protocol for Bioanalytical Quantification

This section provides a detailed, self-validating protocol for the quantification of 4-Butylaniline in human plasma using this compound as an internal standard via LC-MS/MS.

Objective:

To accurately determine the concentration of 4-Butylaniline in plasma samples.

Materials & Reagents:

-

4-Butylaniline (Analyte) reference standard

-

This compound (Internal Standard, IS)

-

HPLC-grade Methanol and Acetonitrile

-

Formic Acid

-

Control Human Plasma

-

HPLC/UPLC system coupled to a tandem mass spectrometer (MS/MS)

Step-by-Step Methodology:

1. Preparation of Stock and Working Solutions:

-

Analyte Stock (1 mg/mL): Accurately weigh 10 mg of 4-Butylaniline and dissolve in 10 mL of methanol.

-

IS Stock (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

IS Working Solution (100 ng/mL): Serially dilute the IS Stock solution in 50:50 acetonitrile:water. Causality: This concentration is chosen to yield a robust signal in the MS without saturating the detector and should be consistent across all samples.

2. Preparation of Calibration Standards and Quality Controls (QCs):

-

Serially dilute the Analyte Stock in control human plasma to prepare a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Prepare QCs in control human plasma at low, medium, and high concentrations (e.g., 3, 75, 750 ng/mL).

3. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the IS Working Solution (100 ng/mL) in acetonitrile. Causality: The acetonitrile serves a dual purpose: it contains the IS for accurate quantification and acts as a protein precipitation agent, crashing out larger molecules that would otherwise clog the LC column and contaminate the MS source.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >12,000 g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Causality: A C18 column provides excellent retention and separation for moderately nonpolar molecules like 4-butylaniline.

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A suitable gradient (e.g., starting at 10% B, ramping to 95% B) to ensure elution and separation from matrix components.

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM).

-

4-Butylaniline: Q1 (150.2) -> Q3 (e.g., 106.1)

-

This compound: Q1 (165.3) -> Q3 (e.g., 115.2)

-

Causality: MRM provides exceptional selectivity and sensitivity. The precursor ion (Q1) is selected, fragmented, and a specific product ion (Q3) is monitored. This process filters out chemical noise, ensuring that the signal is highly specific to the analyte and IS.

-

5. Data Processing:

-

Integrate the peak areas for both the analyte and the IS.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibrators. Use a linear regression with 1/x² weighting.

-

Determine the concentration of unknown samples and QCs by interpolating their Peak Area Ratios from the calibration curve.

Section 5: Advanced Considerations and Best Practices

While SILs are the preferred choice, a senior scientist must remain aware of potential nuances.

-

Isotope Effect: In some cases, the C-D bond is slightly stronger than the C-H bond, which can lead to a minor difference in retention time on an HPLC column, with the deuterated compound sometimes eluting slightly earlier.[17][19] This is generally not an issue but must be confirmed during method development to ensure both peaks are integrated correctly and are subject to the same matrix effects.

-

Deuterium Exchange: The deuterium atoms in this compound are on the aromatic ring and the butyl chain, which are stable and not prone to back-exchange with hydrogen under typical analytical conditions. However, for other compounds with deuterium on heteroatoms (like -OD, -ND2), this can be a concern.[2]

-

Storage and Handling: this compound should be stored under inert atmosphere, protected from light, and at recommended temperatures (room temperature or refrigerated) to ensure long-term stability.[21] Handle with appropriate personal protective equipment (PPE) as its unlabeled counterpart is classified as toxic and an irritant.[13][22]

Conclusion

This compound, CAS 1219794-89-4, is more than a chemical; it is an enabling technology for generating high-fidelity data in demanding research environments. Its role as a stable isotope-labeled internal standard allows scientists to effectively negate a host of analytical variables, from sample handling to instrumental performance. For professionals in drug development, toxicology, and metabolism studies, the proper application of this compound provides the foundation for accurate, reproducible, and defensible quantitative results, thereby accelerating the critical path of pharmaceutical innovation.

References

- The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences - Chemicals Knowledge Hub. (2023, June 15). Chemicals Knowledge Hub. [Link]

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. U.J. Chem. Pharm. Sci.[Link]

- Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024, November 21). Metabolic Solutions. [Link]

- Isotopic labeling of metabolites in drug discovery applic

- Understanding the World of Isotope Labelled Compounds and Why They Matter? (2024, March 8). Acme Synthetic Chemicals. [Link]

- The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass. [Link]

- Modern Developments in Isotopic Labelling.

- Deuterated internal standards and bioanalysis. AptoChem. [Link]

- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.

- "Stable Labeled Isotopes as Internal Standards: A Critical Review".

- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]

- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. National Institutes of Health (NIH). [Link]

- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.

- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. [Link]

- 4-Butylaniline. LookChem. [Link]

- Green Synthesis and Applications of 4-Butylaniline: A Sustainable Chemical Future. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

- CAS No : 1219794-89-4 | Chemical Name : 4-n-Butylaniline D15.

- 4-Butylaniline. SIELC Technologies. [Link]

- Synthesis of 4-n-butyl-acetanilide. PrepChem.com. [Link]

- Synthesis of 4-tert.-butylaniline. PrepChem.com. [Link]

- 4-Butylaniline | C10H15N | CID 7694. PubChem - National Institutes of Health (NIH). [Link]

- This compound. Hammond Cell Tech. [Link]

- This compound. Milan System. [Link]

Sources

- 1. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | Hammond Cell Tech [hammondcelltech.com]

- 4. This compound | Milan System [milansystem.org]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. 4-n-Butylaniline-d15 | CymitQuimica [cymitquimica.com]

- 8. clearsynth.com [clearsynth.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. Buy 4-Butylaniline | 104-13-2 [smolecule.com]

- 12. Page loading... [wap.guidechem.com]

- 13. 4-Butylaniline | 104-13-2 [chemicalbook.com]

- 14. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. texilajournal.com [texilajournal.com]

- 19. waters.com [waters.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. lookchem.com [lookchem.com]

- 22. 4-Butylaniline | C10H15N | CID 7694 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to 4-Butylaniline-d15 in Quantitative Bioanalysis

Introduction: The Imperative for Precision in Bioanalysis

In the landscape of drug development and clinical research, the precise quantification of analytes in complex biological matrices is not merely a goal; it is a prerequisite for safety, efficacy, and regulatory approval. The inherent variability of sample preparation and the challenges of mass spectrometry, such as matrix effects and ionization suppression, demand a robust control. The gold standard for mitigating these variables is the use of a stable isotope-labeled internal standard (SIL-IS) through a technique known as isotope dilution mass spectrometry. This guide provides an in-depth exploration of 4-Butylaniline-d15, a deuterated internal standard, and its application in delivering accurate, precise, and defensible bioanalytical data. We will delve into its fundamental properties, the rationale behind its use, and a detailed protocol for its implementation in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow.

Physicochemical Properties and Rationale for Use

This compound is the deuterated analog of 4-Butylaniline. The replacement of hydrogen atoms with deuterium, a stable, non-radioactive isotope, results in a molecule that is chemically and physically almost identical to its non-labeled counterpart but possesses a distinct, higher mass. This mass difference is the cornerstone of its utility.

The core principle is that the analyte (4-Butylaniline) and the internal standard (this compound) will behave virtually identically during every stage of the analytical process—from extraction and handling to chromatographic separation and ionization.[1] Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard.[1] Similarly, any suppression or enhancement of the ionization signal caused by the sample matrix will affect both molecules to the same degree. By measuring the ratio of the analyte's signal to the internal standard's signal, we can achieve highly accurate quantification, as this ratio remains constant despite variations in the absolute signal intensities.[2]

The selection of a deuterated standard like this compound is deliberate. Deuterium labeling is often preferred due to the abundance of hydrogen atoms in organic molecules, and it provides a significant mass shift that is easily resolved by a mass spectrometer.[3][4]

| Property | 4-Butylaniline (Analyte) | This compound (Internal Standard) |

| Molecular Formula | C₁₀H₁₅N[5] | C₁₀D₁₅N[6][7] |

| Molecular Weight | ~149.23 g/mol [8] | ~164.33 g/mol [6][7] |

| CAS Number | 104-13-2[9] | 1219794-89-4[6][7] |

| Isotopic Label | None | Deuterium (d15) |

The Logic of Isotope Dilution Mass Spectrometry

The relationship between the analyte and its deuterated internal standard is foundational to achieving analytical integrity. The mass spectrometer distinguishes between the two compounds based on their mass-to-charge (m/z) ratio, allowing for simultaneous measurement without interference.

Figure 1: Conceptual workflow demonstrating how the analyte-to-internal standard ratio ensures accurate quantification.

Experimental Protocol: Quantification of an Aromatic Amine in Human Urine

This protocol provides a detailed, field-proven methodology for the quantification of an aromatic amine, such as 4-butylaniline, in a complex biological matrix like human urine. The steps are designed to be self-validating, adhering to principles outlined in regulatory guidance.[7][10]

1. Rationale for Sample Pre-treatment:

Aromatic amines are often metabolized in the body and excreted in urine not only as the free amine but also as conjugates (e.g., glucuronidated, sulfated, or N-acetylated forms).[6] To determine the total exposure, a hydrolysis step is essential to cleave these conjugates and release the parent amine for analysis.[6] Alkaline hydrolysis is a common and effective method for this purpose.[6]

2. Reagents and Materials:

-

Analytes: 4-Butylaniline

-

Internal Standard: this compound

-

Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Methyl-tert-butyl ether (MTBE), Formic Acid, Sodium Hydroxide (NaOH)

-

Biological Matrix: Human Urine (drug-free)

-

Equipment: LC-MS/MS system, analytical balance, centrifuges, vortex mixer, evaporator.

3. Preparation of Standards and Quality Controls (QCs):

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-butylaniline and this compound in methanol.

-

Working Solutions:

-

Prepare serial dilutions of the 4-butylaniline stock solution in methanol/water (50:50) to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Prepare separate dilutions for Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 80, 800 ng/mL).

-

Prepare a working solution of this compound (Internal Standard Working Solution) at a constant concentration (e.g., 100 ng/mL) in methanol.[11]

-

4. Sample Preparation Workflow:

-

Aliquoting: Pipette 1.0 mL of each urine sample (calibrator, QC, or unknown) into a labeled polypropylene tube.

-

Internal Standard Spiking: Add 50 µL of the Internal Standard Working Solution (100 ng/mL this compound) to all tubes except the blank matrix.

-

Hydrolysis: Add 100 µL of 10 M NaOH to each tube. Cap securely and vortex. Place the tubes in a heating block at 95°C for 12-15 hours to deconjugate the metabolites.[6]

-

Extraction (Liquid-Liquid Extraction):

-

Cool samples to room temperature.

-

Add 3 mL of MTBE to each tube.

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (MTBE) to a clean tube.

-

-

Evaporation & Reconstitution:

-

Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 200 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A, 10% Mobile Phase B). Vortex to ensure complete dissolution.

-

-

Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.

-

Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[11]

5. LC-MS/MS Conditions (Illustrative):

-

LC System: Standard UHPLC system.

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[3]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-1.0 min: 10% B

-

1.0-5.0 min: 10% to 95% B

-

5.0-6.0 min: Hold at 95% B

-

6.0-6.1 min: 95% to 10% B

-

6.1-8.0 min: Hold at 10% B (re-equilibration)

-

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

4-Butylaniline: Q1: 150.1 -> Q3: 106.1 (Precursor -> Product Ion)

-

This compound: Q1: 165.2 -> Q3: 115.1 (Precursor -> Product Ion)

-

Figure 2: Step-by-step experimental workflow for the bioanalysis of an aromatic amine using a deuterated internal standard.

Conclusion: Ensuring Data Integrity

The use of a deuterated internal standard like this compound is not merely a technical choice but a fundamental component of a robust bioanalytical strategy. Its near-identical physicochemical properties to the analyte ensure that it can effectively compensate for variability during sample processing and analysis, a cornerstone of methods that meet stringent regulatory standards.[9][11] By implementing the principles of isotope dilution and following a well-validated protocol, researchers and drug development professionals can generate high-quality, reproducible, and defensible data, ultimately enhancing the integrity and success of their scientific endeavors.

References

- A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. (n.d.). National Institutes of Health (NIH).

- Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration (FDA).

- 4-Butylaniline. (n.d.). LookChem.

- CAS No : 1219794-89-4 | Chemical Name : 4-n-Butylaniline D15. (n.d.). Pharmaffiliates.

- 4-Butylaniline | C10H15N. (n.d.). PubChem, National Institutes of Health (NIH).

- 4-Butylaniline. (2018, May 16). SIELC Technologies.

- Deuterated internal standards and bioanalysis. (n.d.). AptoChem.

- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid communications in mass spectrometry, 19(3), 401–407.

- M10 Bioanalytical Method Validation and Study Sample Analysis. (n.d.). U.S. Food and Drug Administration (FDA).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. 4-Butylaniline | SIELC Technologies [sielc.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. lcms.labrulez.com [lcms.labrulez.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of Deuterated 4-Butylaniline

Foreword: The Strategic Value of Deuterium in Modern Drug Discovery

In the landscape of pharmaceutical and bioanalytical research, the strategic incorporation of deuterium, a stable isotope of hydrogen, has emerged as a pivotal tool. The subtle increase in mass conferred by replacing a proton with a deuteron can profoundly alter the physicochemical properties of a molecule. This modification, particularly the strengthening of carbon-hydrogen bonds, can significantly impact a drug candidate's metabolic profile by attenuating pathways susceptible to enzymatic cleavage—a phenomenon known as the kinetic isotope effect.[1] Consequently, deuterated compounds are invaluable for enhancing pharmacokinetic properties, improving metabolic stability, and serving as precise internal standards for quantitative mass spectrometry.[2]

4-Butylaniline is a key structural motif in numerous biologically active molecules and serves as a versatile intermediate in organic synthesis.[3] This guide provides a comprehensive, in-depth exploration of the synthetic methodologies for preparing deuterated 4-butylaniline, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of various synthetic strategies, offering detailed, field-proven protocols for achieving both aromatic ring and alkyl chain deuteration.

Strategic Approaches to the Synthesis of Deuterated 4-Butylaniline

The synthesis of deuterated 4-butylaniline can be approached through several distinct strategies, each with its own merits depending on the desired location and level of deuterium incorporation. The primary precursor for many of these routes is 4-nitro-n-butylbenzene, which can be synthesized and then reduced, or deuteration can be performed on the final 4-butylaniline molecule.

Two principal isotopologues are of significant interest:

-

4-Butylaniline-d4 (Aromatic Deuteration): Deuterium atoms replace the hydrogens on the benzene ring.

-

4-Butylaniline-d9 (Alkyl Chain Deuteration): All nine hydrogens on the n-butyl chain are replaced with deuterium.

The choice of strategy is dictated by the availability of deuterated starting materials and the desired final product. Below is a logical workflow illustrating the key synthetic decision points.

Fig 1. Synthetic workflow for deuterated 4-butylaniline.

Part 1: Synthesis of Ring-Deuterated 4-Butylaniline (4-Butylaniline-2,3,5,6-d4)

A robust method for achieving high levels of deuterium incorporation on the aromatic ring involves a two-step process: the deuteration of n-butylbenzene followed by nitration and subsequent reduction. This approach is often preferred over direct deuteration of 4-butylaniline as the reaction conditions for aromatic H/D exchange can be harsh and may lead to side products with the amino group present.

Protocol 1.1: Acid-Catalyzed Aromatic H/D Exchange of n-Butylbenzene

This protocol utilizes a strong deuterated acid to facilitate the electrophilic substitution of aromatic protons with deuterons.[4]

Mechanism Insight: The π-electrons of the benzene ring act as a nucleophile, attacking a deuteron (D⁺) from the strong deuterated acid (e.g., D₂SO₄). This forms a resonance-stabilized carbocation intermediate. A subsequent deprotonation (not de-deuteronation, due to the vast excess of deuterium) by a weak base in the medium restores aromaticity, resulting in a deuterated benzene ring. This process is repeated until equilibrium is reached, leading to high deuterium incorporation.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, combine n-butylbenzene (1.0 eq) with a 10-fold molar excess of deuterated sulfuric acid (D₂SO₄, 98% in D₂O).

-

Reaction Conditions: Heat the mixture to 80-100°C with vigorous stirring for 24-48 hours. The progress of the reaction can be monitored by taking small aliquots, quenching with water, extracting with an organic solvent, and analyzing by ¹H NMR to observe the reduction of aromatic proton signals.

-

Work-up and Purification: After cooling to room temperature, carefully pour the reaction mixture over crushed ice. Extract the deuterated n-butylbenzene with diethyl ether (3 x 50 mL). Combine the organic layers, wash with a saturated sodium bicarbonate solution until effervescence ceases, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield n-butylbenzene-d5.

| Reagent/Parameter | Quantity/Value | Purpose |

| n-Butylbenzene | 1.0 eq | Starting material |

| D₂SO₄ in D₂O | 10.0 eq | Deuterium source and catalyst |

| Temperature | 80-100°C | Provides activation energy |

| Time | 24-48 hours | To reach equilibrium |

| Diethyl ether | As needed | Extraction solvent |

| NaHCO₃ (sat.) | As needed | Neutralize residual acid |

Protocol 1.2: Nitration of n-Butylbenzene-d5

The deuterated n-butylbenzene is then nitrated to introduce a nitro group at the para position, which will subsequently be reduced to the desired amine.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of n-butylbenzene-d5 (1.0 eq) in glacial acetic acid at 0°C, slowly add a mixture of nitric acid (1.1 eq) and sulfuric acid (1.1 eq).

-

Reaction Conditions: Maintain the temperature below 10°C during the addition. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

-

Work-up and Purification: Pour the reaction mixture into ice-water and extract with dichloromethane. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to isolate the 4-nitro-n-butylbenzene-d4 isomer.

Protocol 1.3: Reduction of 4-Nitro-n-butylbenzene-d4

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method.

Experimental Protocol:

-

Reaction Setup: Dissolve 4-nitro-n-butylbenzene-d4 (1.0 eq) in ethanol in a hydrogenation vessel. Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 5 mol%).

-

Reaction Conditions: Purge the vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically 50 psi) with vigorous stirring at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst and wash with ethanol. Concentrate the filtrate under reduced pressure to obtain 4-butylaniline-2,3,5,6-d4.

Part 2: Synthesis of Alkyl Chain-Deuterated 4-Butylaniline (4-Butylaniline-d9)

Deuterating the unactivated alkyl chain presents a different challenge. One of the most effective methods is a direct, heterogeneous palladium-catalyzed H/D exchange reaction. This approach is advantageous as it can be performed on the readily available 4-butylaniline and uses D₂O as an inexpensive deuterium source.

Protocol 2.1: Pd/C-Catalyzed Alkyl Chain H/D Exchange

This protocol leverages a Pd/C catalyst in heavy water under a hydrogen atmosphere to facilitate the exchange of aliphatic protons with deuterium.[1]

Mechanism Insight: While the precise mechanism is complex, it is believed to involve the reversible formation of alkyl-palladium intermediates on the catalyst surface. The presence of both H₂ and D₂O is crucial. H₂ helps to maintain the catalytic activity, while D₂O serves as the deuterium reservoir. The exchange likely proceeds through a series of oxidative addition and reductive elimination steps, gradually replacing the C-H bonds of the butyl chain with C-D bonds. Benzylic protons (at the C1 position of the butyl chain) are typically the most reactive due to the stability of the benzylic radical/organometallic intermediate.[5][6]

Fig 2. Conceptual flow of alkyl chain H/D exchange.

Experimental Protocol:

-

Reaction Setup: In a high-pressure reaction vessel, place 4-butylaniline (1.0 eq), 10% Pd/C (10 mol%), and D₂O (sufficient to dissolve/suspend the substrate).

-

Reaction Conditions: Seal the vessel, purge with hydrogen gas (H₂), and then pressurize to 10-15 bar of H₂. Heat the mixture to 120-140°C with vigorous stirring for 48-72 hours.

-

Work-up and Purification: After cooling and venting the vessel, extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting 4-butylaniline-d9 can be purified by distillation or chromatography if necessary.

| Reagent/Parameter | Quantity/Value | Purpose |

| 4-Butylaniline | 1.0 eq | Starting material |

| 10% Pd/C | 10 mol% | Catalyst |

| D₂O | Solvent | Deuterium source |

| H₂ pressure | 10-15 bar | Maintain catalyst activity |

| Temperature | 120-140°C | Provides activation energy |

| Time | 48-72 hours | To achieve high D-incorporation |

Part 3: Characterization and Quality Control

The successful synthesis of deuterated 4-butylaniline must be confirmed through rigorous analytical characterization. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This is the primary technique to confirm deuterium incorporation. In the spectrum of 4-butylaniline-d4, the aromatic signals (typically ~6.6-7.0 ppm) will be significantly diminished or absent, while the alkyl chain signals (~0.9, 1.3, 1.5, and 2.5 ppm) will remain. For 4-butylaniline-d9, the opposite will be observed: the aromatic signals will be present, and the alkyl signals will be absent.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, confirming their presence and location in the molecule.

-

¹³C NMR: Deuterium substitution causes a characteristic upfield shift and splitting of the carbon signals (due to C-D coupling), providing further evidence of successful deuteration.

Mass Spectrometry (MS)

Mass spectrometry provides a direct measure of the mass increase due to deuterium incorporation and allows for the quantification of isotopic purity.[9][10]

-

Molecular Ion Peak: The molecular weight of 4-butylaniline is 149.23 g/mol .

-

For 4-butylaniline-d4, the molecular ion peak will shift to approximately m/z 153.

-

For 4-butylaniline-d9, the molecular ion peak will shift to approximately m/z 158.

-

-

Isotopic Distribution: The mass spectrum will show a distribution of isotopologues (e.g., molecules with d8, d7, etc.). The relative intensities of these peaks are used to calculate the average deuterium incorporation and isotopic purity.

| Technique | Expected Result for 4-Butylaniline-d₄ | Expected Result for 4-Butylaniline-d₉ |

| ¹H NMR | Absence/reduction of aromatic signals (~6.6-7.0 ppm) | Absence/reduction of alkyl signals (~0.9-2.5 ppm) |

| Mass Spec (m/z) | Molecular ion peak at ~153 | Molecular ion peak at ~158 |

Conclusion

The synthesis of deuterated 4-butylaniline is a valuable process for researchers in drug development and related fields. By understanding the underlying mechanisms and employing the detailed protocols provided in this guide, scientists can reliably produce these important isotopically labeled compounds. The choice between ring and alkyl chain deuteration will depend on the specific application, whether it be to block a specific site of metabolism or to provide a robust internal standard for bioanalytical studies. Rigorous characterization by NMR and MS is paramount to ensure the quality and isotopic purity of the final product.

References

- Sajiki, H., Yambe, K., & Maegawa, T. (2007). Efficient h/d exchange reactions of alkyl-substituted benzene derivatives by means of the Pd/C-H(2)-D(2)O system. Chemistry, 13(14), 4052-63.

- ResolveMass Laboratories Inc. (n.d.). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- Li, N., et al. (2022). Radical deuteration. Chemical Society Reviews, 51(16), 7039-7097.

- El-Ablack, A., et al. (2022). Benzylic deuteration of alkylnitroaromatics via amine-base catalysed exchange with deuterium oxide. Journal of Labelled Compounds and Radiopharmaceuticals, 65(12), 337-344.

- Wikipedia. (n.d.). Hydrogen–deuterium exchange.

- Pharmaffiliates. (n.d.). Deuterated Compounds | Stable Isotope-Labeled Standards.

- Lee, S., et al. (2022). Photo-induced dehalogenative deuteration and elimination of alkyl halides enabled by phosphine-mediated halogen-atom transfer. Chemical Science, 13(10), 2956-2963.

- PubChem. (n.d.). 4-tert-Butylaniline.

- ResearchGate. (n.d.). Chelation-assisted rhodium hydride-catalyzed regioselective H/D exchange in arenes.

- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.

- Organic Syntheses. (n.d.). alkyl and alkylene bromides.

- Yang, C., et al. (2021). Chemoselective Benzylic C–H Deuteration Using Deuterium Gas. Organic Letters, 23(17), 6806-6810.

- BioPharm International. (2014). Performing Hydrogen/Deuterium Exchange with Mass Spectrometry.

- Spectroscopy Online. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry.

Sources

- 1. Efficient h/d exchange reactions of alkyl-substituted benzene derivatives by means of the Pd/C-H(2)-D(2)O system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Distal p-benzylic deuteration via N-heterocyclic carbene catalyzed ring opening of p-cyclopropylbenzaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzylic deuteration of alkylnitroaromatics via amine‐base catalysed exchange with deuterium oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Collection - Chemoselective Benzylic CâH Deuteration Using Deuterium Gas - Organic Letters - Figshare [acs.figshare.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 9. biopharminternational.com [biopharminternational.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

4-Butylaniline-d15 isotopic purity

An In-Depth Technical Guide to the Isotopic Purity of 4-Butylaniline-d15

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical evaluation of isotopic purity for this compound. As a heavily deuterated internal standard, the accuracy of its isotopic enrichment is paramount for the reliability of quantitative bioanalytical studies. This document moves beyond procedural lists to explain the causality behind experimental choices, focusing on the two primary analytical pillars: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present detailed, self-validating protocols, data interpretation strategies, and troubleshooting insights, grounded in authoritative references to ensure scientific integrity.

The Imperative of Isotopic Purity in Quantitative Analysis

In the realm of drug metabolism and pharmacokinetic (DMPK) studies, stable isotope-labeled internal standards (SIL-IS) are the gold standard for accurate quantification using Isotope Dilution Mass Spectrometry (IDMS).[1] this compound, with fifteen deuterium atoms replacing hydrogen, serves as an ideal SIL-IS for its non-labeled counterpart. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[1][2] This co-elution and similar ionization response allow it to normalize for variations caused by matrix effects, sample loss during preparation, and instrument drift.[3][4]

Core Analytical Techniques for Isotopic Purity Determination

The comprehensive assessment of this compound requires a dual-pronged analytical strategy employing both Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. While MS provides a direct measure of isotopic enrichment, NMR offers invaluable information on the structural integrity and location of the deuterium labels.[6]

High-Resolution Mass Spectrometry (HRMS)

HRMS is the definitive technique for determining the relative abundance of different isotopologues in a sample.[7] Instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers provide the necessary mass accuracy and resolution to distinguish between the desired deuterated compound and its related isotopic species.[8][9]

The choice of HRMS over lower-resolution instruments (like a triple quadrupole) is deliberate. The high resolving power is critical to separate the mass peaks of the deuterated isotopologues from potential isobaric interferences that may be present in the sample matrix or arise from impurities. This ensures that the measured ion intensity is truly representative of the target isotopologue.[10] Coupling liquid chromatography with mass spectrometry (LC-MS) is essential to first separate the this compound from any chemical impurities, ensuring they do not interfere with the mass spectrum.[8]

Caption: LC-HRMS workflow for determining isotopic purity.

-

Standard and Sample Preparation:

-

Accurately prepare a stock solution of this compound in HPLC-grade acetonitrile to a concentration of approximately 1 mg/mL.

-

Prepare a corresponding stock solution of unlabeled 4-butylaniline. This is crucial for determining the natural isotopic abundance of carbon-13 and for confirming retention time.

-

From the d15 stock, create a working solution at ~1 µg/mL in the initial mobile phase.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 5-10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

-

High-Resolution Mass Spectrometry (HRMS) Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Full Scan.

-

Mass Range: m/z 100-200.

-

Resolution: Set to >50,000 (FWHM) to ensure separation of isotopologue peaks.

-

Calibration: Ensure the instrument is calibrated according to the manufacturer's guidelines to achieve high mass accuracy.

-

-

Data Analysis and Purity Calculation:

-

Integrate the peak areas for the [M+H]⁺ ions of each isotopologue (d15, d14, d13, etc.) from the extracted ion chromatograms.

-

Correct the observed intensities for the natural abundance of ¹³C.

-

Calculate the isotopic purity using the formula: Isotopic Purity (%) = (Intensity of d15 isotopologue / Sum of intensities of all isotopologues) x 100

-

| Isotopologue | Theoretical m/z ([M+H]⁺) | Observed Relative Abundance (%) |

| d15 | 165.2163 | 99.2 |

| d14 | 164.2099 | 0.6 |

| d13 | 163.2036 | 0.15 |

| d0 (unlabeled) | 150.1226 | < 0.05 |

Note: Data is representative and will vary by synthesis batch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a complementary and confirmatory technique. While MS confirms what masses are present, NMR can help confirm the structural integrity and the location of the deuterium labels.[6] For this compound, ¹H NMR is particularly powerful. A pure sample should show a significant reduction or complete absence of proton signals corresponding to the butyl chain and the aniline ring.

The primary purpose of NMR is to validate the synthesis and ensure that deuterium incorporation occurred at the intended positions without unexpected H/D exchange at non-target sites.[6] The presence of residual proton signals where deuterium should be is a direct measure of incomplete deuteration. Comparing the integration of these residual signals to an internal standard of known concentration allows for a quantitative assessment of isotopic enrichment.[11][12]

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into an NMR tube.

-

Add a precise volume (e.g., 0.6 mL) of a deuterated solvent that does not have signals overlapping with potential residual proton signals (e.g., Chloroform-d, Acetone-d6).

-

Add a known quantity of a high-purity internal standard with a simple, well-resolved proton signal (e.g., 1,3,5-trimethoxybenzene).

-

-

NMR Instrument Parameters (400 MHz or higher):

-

Experiment: Standard ¹H quantitative NMR pulse sequence.

-

Pulse Angle: 30-45 degrees.

-

Relaxation Delay (d1): Set to at least 5 times the longest T1 of the signals of interest to ensure full relaxation for accurate integration. A value of 30-60 seconds is often required.

-

Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 128 or more).

-

-

Data Processing and Interpretation:

-

Process the spectrum with appropriate Fourier transformation, phase correction, and baseline correction.

-

Carefully integrate the signal of the internal standard and any residual proton signals from 4-butylaniline.

-

The isotopic purity can be estimated by comparing the molar ratio of the residual analyte to the internal standard. A near-complete absence of signals in the aromatic and aliphatic regions confirms high isotopic enrichment.

-

Synthesis and Potential Isotopic Impurities

Understanding the synthetic route of this compound is crucial for anticipating potential impurities. A common synthetic pathway might involve the deuteration of aniline and a butyl source separately, followed by a coupling reaction.

Caption: A plausible synthetic pathway for this compound.

Potential sources of isotopic impurities include:

-

Incomplete Deuteration: The primary source of d14, d13, etc., isotopologues is the incomplete exchange of hydrogen for deuterium in the starting materials.

-

Back-Exchange: During workup or purification, deuterium atoms, particularly those on the amine group (N-D₂), can exchange back to hydrogen if protic solvents are used.

-

Starting Material Purity: The presence of unlabeled starting materials will directly lead to the presence of the d0 compound in the final product.

Conclusion: A Self-Validating System for Confidence in Quantification

The determination of isotopic purity for this compound is a critical, multi-faceted process that underpins the validity of subsequent quantitative studies. By employing a synergistic approach of high-resolution LC-MS and quantitative NMR, researchers can build a self-validating system. HRMS provides precise measurement of isotopic distribution, while NMR confirms structural integrity and deuteration sites. This rigorous characterization ensures that the deuterated internal standard is of sufficient quality to provide accurate, precise, and reliable data in drug discovery and development, ultimately upholding the integrity of the research.

References

- NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. (2010). ACS Publications.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2023). ResolveMass Laboratories Inc.

- NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. (n.d.). PubMed.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). ijcrt.org.

- Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem.

- Deuterated Standards for LC-MS Analysis. (2023). ResolveMass Laboratories Inc.

- Isotopic Purity Using LC-MS. (2023). ResolveMass Laboratories Inc.

- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (n.d.). PubMed.

- Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. (2018). PubMed.

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (n.d.). Royal Society of Chemistry.

- Determination of Isotopic Purity by Accurate Mass LC/MS. (n.d.). ResearchGate.

- Isotopic analysis by nuclear magnetic resonance. (n.d.). Wikipedia.

- Determination of the enrichment of isotopically labelled molecules by mass spectrometry. (n.d.). PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. researchgate.net [researchgate.net]

- 10. Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

Decoding the Deuterated Standard: A Technical Guide to the 4-Butylaniline-d15 Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Isotopic Precision in Modern Research

In the landscape of quantitative bioanalysis, metabolic research, and pharmacokinetic studies, stable isotope-labeled (SIL) compounds are the gold standard for internal standards.[1][2][3] Their utility hinges on a simple yet powerful principle: a SIL analog is chemically identical to the analyte of interest, ensuring it mirrors the analyte's behavior through sample preparation, chromatography, and ionization.[3][4] However, its increased mass, due to the incorporation of heavy isotopes like deuterium (²H), allows it to be distinguished by a mass spectrometer.[1][2] This co-elution and differential detection provide a precise method to correct for matrix effects and variability, leading to highly accurate and reproducible data.[3][4]

4-Butylaniline-d15, a deuterated form of 4-butylaniline, serves as a critical internal standard for the quantification of its unlabeled counterpart, which is a key building block in the synthesis of various dyes and pharmaceuticals.[5] The integrity of any quantitative method relying on this compound is therefore directly dependent on the quality of the standard itself. This guide, written from the perspective of a Senior Application Scientist, delves into the core of that quality assurance: the Certificate of Analysis (CoA). We will dissect a representative CoA for this compound, elucidating the advanced analytical techniques and rigorous protocols that validate its identity, purity, and isotopic enrichment. This document is not merely a list of specifications; it is a validation of the trust researchers place in a certified reference material.

Certificate of Analysis: this compound - A Detailed Exploration

A Certificate of Analysis for a deuterated standard is more than a simple data sheet; it is a comprehensive dossier that substantiates the material's fitness for its intended analytical purpose. Below, we present a model CoA for this compound and provide an in-depth technical guide to each analytical section.

Certificate of Analysis

| Product Name: | This compound |

| Catalogue Number: | D-5491 |

| Lot Number: | 7-JXR-102-A |

| Chemical Formula: | C₁₀D₁₅N |

| Molecular Weight: | 164.33 g/mol |

| CAS Number: | 1219794-89-4 |

| Storage: | Store at room temperature, protect from light and moisture. |

| Analytical Test | Specification | Result |

| Chemical Purity (by LC-MS/MS) | ≥ 98.0% | 99.7% |

| Isotopic Enrichment (by HRMS) | ≥ 98.0 atom % D | 99.6 atom % D |

| Structural Confirmation (by ¹H-NMR) | Conforms to Structure | Conforms |

| Deuterium Incorporation (by ²H-NMR) | Conforms to Structure | Conforms |

| Residual Solvents (by GC-MS) | ≤ 0.5% | < 0.1% |

| Appearance | Clear, colorless to pale yellow liquid | Conforms |

Structural Confirmation & Identity: The NMR Gold Standard

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of organic molecules.[6] For a deuterated compound, a correlative approach using both Proton (¹H) and Deuterium (²H) NMR provides unambiguous confirmation of the molecular structure and the sites of deuterium incorporation.[7][8]

Proton NMR (¹H-NMR): Verifying the Absence of Protons

The fundamental principle behind using ¹H-NMR for a fully deuterated compound like this compound is the observation of the disappearance of proton signals at specific chemical shifts. The high sensitivity of ¹H-NMR makes it an excellent tool to detect even trace amounts of residual, non-deuterated material.

Causality in Experimental Choices:

-

Solvent Selection: A deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), is used to avoid a large solvent proton signal that would overwhelm the signals from the analyte.[9]

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard to provide a reference point (0 ppm) for the chemical shifts.

-

Quantitative Insight: While primarily qualitative for structure confirmation, the integration of any residual proton signals against a known standard can provide an initial estimate of isotopic purity.

Step-by-Step ¹H-NMR Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated NMR solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of TMS.

-

Instrument Setup: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the ¹H-NMR spectrum using standard pulse sequences. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for any residual proton signals.

-

Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). The spectrum should be largely devoid of signals in the aromatic (~6.5-7.5 ppm) and aliphatic (~0.9-2.6 ppm) regions, where the protons of 4-butylaniline would typically appear. The only significant signals should be from the TMS standard and any residual protons in the deuterated solvent.

Deuterium NMR (²H-NMR): Directly Observing Deuteration

While ¹H-NMR confirms the absence of protons, ²H-NMR directly observes the deuterium nuclei, confirming their presence at the expected positions. Although ²H has lower natural abundance and sensitivity compared to ¹H, in an enriched compound like this compound, it provides a clear and informative spectrum.[7][10]

Causality in Experimental Choices:

-

Broadband Decoupling: To simplify the spectrum and improve sensitivity, proton decoupling is often applied.

-

Chemical Shift Equivalence: The chemical shifts in ²H-NMR are nearly identical to those in ¹H-NMR, allowing for direct correlation.[7]

-

Signal Broadness: Deuterium is a quadrupolar nucleus (spin I=1), which results in broader signals compared to the sharp peaks seen in ¹H-NMR.[7] This is an intrinsic property and is expected.

Step-by-Step ²H-NMR Protocol:

-

Sample Preparation: The same sample prepared for ¹H-NMR analysis can be used.

-

Instrument Setup: Tune the NMR spectrometer to the deuterium frequency (e.g., 61.4 MHz on a 400 MHz instrument).

-

Data Acquisition: Acquire the ²H-NMR spectrum. A larger number of scans may be required compared to ¹H-NMR due to the lower sensitivity of the ²H nucleus.

-

Data Analysis: Process the spectrum. The spectrum should show broad signals corresponding to the chemical shifts of the aromatic and aliphatic deuterons in the 4-butylaniline structure, confirming successful deuteration across the molecule.

Purity Determination: Chromatographic and Spectrometric Scrutiny

Ensuring the high chemical purity of a deuterated internal standard is paramount. Any impurities could potentially interfere with the analyte signal in a quantitative assay. A combination of liquid chromatography and tandem mass spectrometry (LC-MS/MS) is a powerful technique for separating and identifying trace-level impurities.

Chemical Purity by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique offers exceptional sensitivity and selectivity, making it ideal for purity assessments. The liquid chromatography (LC) component separates the main compound (this compound) from any non-isomeric impurities, while the tandem mass spectrometer (MS/MS) provides mass information for identification and quantification.

Causality in Experimental Choices:

-

Column and Mobile Phase: A reverse-phase C18 column is typically used for aromatic amines. The mobile phase often consists of a mixture of water and an organic solvent (like acetonitrile or methanol) with a small amount of acid (like formic acid) to ensure the analyte is protonated, which enhances ionization efficiency in positive ion mode.[11]

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is well-suited for amines, as they readily accept a proton to form a positive ion ([M+H]⁺).

-

Detection Mode: Purity is typically determined by UV or Diode Array Detection (DAD) coupled with the MS. The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Step-by-Step LC-MS/MS Purity Protocol:

-

Standard Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

-

LC Conditions:

-

Column: C18, 2.1 x 100 mm, 3.5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

-

MS Conditions:

-

Ionization: ESI Positive

-

Scan Mode: Full scan from m/z 50-500 to detect any potential impurities.

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main this compound peak relative to the total area of all detected peaks.

Residual Solvents by Gas Chromatography-Mass Spectrometry (GC-MS)

Residual solvents from the synthesis and purification process must be quantified to ensure they are below acceptable limits. Gas chromatography is the ideal technique for separating volatile organic compounds.[12]

Step-by-Step GC-MS Residual Solvent Protocol:

-

Sample Preparation: Dissolve a known amount of this compound in a high-purity solvent known to be absent in the synthesis process (e.g., DMSO).

-

GC Conditions:

-

Column: DB-624 or equivalent

-

Injector Temperature: 250 °C

-

Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min.

-

Carrier Gas: Helium

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV

-

Scan Mode: Full scan from m/z 30-300.

-

-

Data Analysis: Identify any solvent peaks by comparing their retention times and mass spectra to a library of known solvents. Quantify against a calibration curve if necessary.

Isotopic Enrichment: Quantifying Deuterium Incorporation by High-Resolution Mass Spectrometry (HRMS)

Isotopic enrichment, or isotopic purity, is perhaps the most critical parameter for a deuterated standard.[13] It defines the percentage of the compound that is fully deuterated. High isotopic enrichment is crucial to prevent "cross-talk" or interference with the signal of the unlabeled analyte.[1] High-Resolution Mass Spectrometry (HRMS), often on an Orbitrap or Time-of-Flight (TOF) instrument, is the preferred method for this determination.[13][14]

Causality in Experimental Choices:

-

High Resolution: HRMS can resolve the minute mass differences between the fully deuterated (d15), partially deuterated (d14, d13, etc.), and unlabeled (d0) forms of the molecule. This is essential for accurate quantification of the isotopic distribution.[14]

-

Direct Infusion: To avoid chromatographic effects that could skew isotopic ratios, the sample is often introduced directly into the mass spectrometer via a syringe pump (direct infusion).

-

Data Analysis: The isotopic purity is calculated by comparing the measured intensities of the different isotopologue peaks. The calculation must account for the natural isotopic abundance of other elements in the molecule (e.g., ¹³C).[13]

Step-by-Step HRMS Isotopic Enrichment Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

HRMS Analysis:

-

Instrument: High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap or a TOF-MS).

-

Introduction: Direct infusion via syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: ESI Positive.

-

Resolution: Set to a high value (e.g., >70,000) to resolve isotopic peaks.

-

Data Acquisition: Acquire data in a narrow mass range around the molecular ion of this compound (e.g., m/z 160-170).

-

-

Data Interpretation:

-

Extract the ion signals for each isotopologue (d15, d14, d13...d0).

-

Integrate the area of each peak.

-

Calculate the Atom % D using the following formula: Atom % D = [ (Σ (n * Iₙ)) / (15 * Σ Iₙ) ] * 100 Where 'n' is the number of deuterium atoms for a given isotopologue and 'Iₙ' is the intensity of that isotopologue's peak.

-

Conclusion: A Foundation of Trust

The Certificate of Analysis for a deuterated standard like this compound is the culmination of a rigorous, multi-faceted analytical process. Each test, from NMR to high-resolution mass spectrometry, provides a critical piece of evidence that, when assembled, creates a complete picture of the material's quality. As a Senior Application Scientist, the causality behind each experimental choice—from solvent selection in NMR to the ionization method in MS—is deliberate, designed to produce the most accurate and reliable data possible. By understanding the in-depth technical principles and protocols behind the CoA, researchers, scientists, and drug development professionals can proceed with confidence, knowing that the foundation of their quantitative analysis is built on a bedrock of scientific integrity and validated precision.

References

- Volmer, D. A. (n.d.). The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. Spectroscopy.

- Snijders, A. P., et al. (2007). A general approach to calculating isotopic distributions for mass spectrometry. Journal of the American Society for Mass Spectrometry.

- Lane, A. N., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry.

- Lane, A. N., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. National Institutes of Health.

- Wiley Analytical Science. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR.

- Royal Society of Chemistry. (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods.

- Chertkov, V. A., et al. (n.d.). Triple 13C-{1H, 2H} NMR: A precise quantitative method for study deuterated organic compounds. ResearchGate.

- Baggerly, K. A., et al. (2007). Using dynamic programming to create isotopic distribution maps from mass spectra. Bioinformatics.

- Almac Group. (n.d.). Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS.

- Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method.

- Jayasinha, V., et al. (2015). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health.

- University of Arizona. (n.d.). Hydrogen (Proton, Deuterium and Tritium) NMR.

- Opella, S. J., et al. (2011). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. National Institutes of Health.

- Wikipedia. (n.d.). Isotopic analysis by nuclear magnetic resonance.

- Waters. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro.

- Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR.

- ALS. (2023). CERTIFICATE OF ANALYSIS.

- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- National Institute of Standards and Technology. (n.d.). Certificate of Analysis - Standard Reference Material 3284.

- LGC Standards. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.

- Dorgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online.

- Wang, Y., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. MDPI.

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.

- University of Kentucky. (n.d.). Certificate of Analysis - CTRP.

- LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

- PubMed. (2018). Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry. National Library of Medicine.

- ResearchGate. (2025). "Stable Labeled Isotopes as Internal Standards: A Critical Review".

- Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. SlideShare.

- CORE. (n.d.). Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS.

- SIELC Technologies. (2018). 4-Butylaniline.

- WelchLab. (2025). [Reader Insights] The Selection of Internal Standards in the Absence of Isotopes.

- Chromatography Forum. (2011). Does internal standard have to have purity known?.

Sources

- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. welchlab.com [welchlab.com]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. labinsights.nl [labinsights.nl]

- 10. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]

- 11. 4-Butylaniline | SIELC Technologies [sielc.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. shimadzu.com [shimadzu.com]

Navigating the Isotopic Landscape: A Technical Guide to 4-Butylaniline-d15

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and application of 4-Butylaniline-d15, an isotopically labeled compound valuable in various research and development settings. As a Senior Application Scientist, the following information synthesizes critical safety data with practical, field-proven insights to ensure both experimental integrity and user safety.

Understanding this compound: A Profile

This compound is a stable isotope-labeled version of 4-butylaniline, where fifteen hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it a powerful tool in mass spectrometry-based applications, particularly as an internal standard for quantitative analysis of its non-labeled counterpart.[1][2][3][4] Its utility stems from the fact that it is chemically identical to 4-butylaniline but has a distinct, higher molecular weight, allowing for clear differentiation in analytical instrumentation.

Chemical and Physical Properties

| Property | This compound | 4-Butylaniline | Data Source |

| Molecular Formula | C₁₀D₁₅N | C₁₀H₁₅N | [1][5] |

| Molecular Weight | ~164.33 g/mol | ~149.23 g/mol | [1][6] |

| Appearance | Clear, colorless to orange mobile liquid | Clear, colorless mobile liquid with an ethereal odor | [7][8] |

| Boiling Point | Not specified, expected to be similar to parent compound | 261 °C at 760 mmHg; 133-134 °C at 14 mmHg | [7] |

| Melting Point | Not specified, expected to be similar to parent compound | -14 °C | [7] |

| Density | Not specified, expected to be similar to parent compound | 0.945 - 0.947 g/cm³ at 25 °C | [7][9] |

| Flash Point | Not specified, expected to be similar to parent compound | 105.2 °C | [7] |

| Solubility | Soluble in water | Soluble in water | [10] |

| Sensitivity | Air sensitive, hygroscopic | Air sensitive | [7][11] |

Expert Insight: The slight increase in molecular weight due to deuteration does not significantly alter the macroscopic physical properties like boiling point or density. However, the hygroscopic nature of deuterated compounds, especially amines, is a critical consideration for experimental accuracy.[12]

Hazard Identification and Risk Mitigation

The safety profile of this compound should be considered equivalent to that of 4-butylaniline, which is classified as a hazardous substance.

GHS Hazard Classification:

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 3 or 4, Toxic if swallowed, in contact with skin, or if inhaled.[6][8][9][10][13]

-

Skin Corrosion/Irritation: Category 1B or 2, Causes severe skin burns and eye damage or causes skin irritation.[8][9][14]

-

Serious Eye Damage/Eye Irritation: Category 1 or 2A, Causes serious eye damage or serious eye irritation.[8][9][14]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, May cause respiratory irritation.[8][9][13][14]

-

Hazardous to the Aquatic Environment (Chronic): Category 3, Harmful to aquatic life with long-lasting effects.[8][13]

Core Directive for Safety: All handling of this compound must be conducted with the assumption that it carries the same toxicological risks as its non-deuterated analog. The primary routes of exposure are inhalation, skin contact, and ingestion.

Exposure Control and Personal Protective Equipment (PPE)